molecular formula C27H27N3O B11126895 1-(3-methylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(3-methylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11126895
M. Wt: 409.5 g/mol
InChI Key: ZBLBAJBEJVWTBK-UHFFFAOYSA-N
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Description

1-(3-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones under controlled conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHOXY-PHENYL)-PYRROLIDIN-2-ONE: A structurally similar compound with different substituents on the phenyl ring.

    1-(3-METHYLPHENOXY)-3-[(3-PHENYLPROPYL)AMINO]-2-PROPANOL: Another compound with a similar core structure but different functional groups.

Uniqueness

1-(3-METHYLPHENYL)-4-[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and its potential pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

1-(3-methylphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H27N3O/c1-20-9-7-13-23(17-20)30-19-22(18-26(30)31)27-28-24-14-5-6-15-25(24)29(27)16-8-12-21-10-3-2-4-11-21/h2-7,9-11,13-15,17,22H,8,12,16,18-19H2,1H3

InChI Key

ZBLBAJBEJVWTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCC5=CC=CC=C5

Origin of Product

United States

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